molecular formula C15H21NO B11180333 N-cycloheptyl-4-methylbenzamide CAS No. 329938-67-2

N-cycloheptyl-4-methylbenzamide

Cat. No.: B11180333
CAS No.: 329938-67-2
M. Wt: 231.33 g/mol
InChI Key: GKZQEUZJLOPVSE-UHFFFAOYSA-N
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Description

Contextualizing Benzamide (B126) Derivatives in Chemical Research

Benzamide and its derivatives represent a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science. Amides, in general, are prevalent in biological systems, most notably as the peptide bonds that form the backbone of proteins. researchgate.net The versatility of the benzamide structure allows for a wide range of chemical modifications on both the benzene ring and the amide nitrogen, leading to a vast library of compounds with diverse physicochemical properties and biological activities.

In pharmaceutical research, substituted benzamides are known to exhibit a wide array of pharmacological effects, including antiemetic, antipsychotic, and prokinetic activities. nih.gov Furthermore, research has explored their potential as anticancer agents, with some derivatives showing inhibitory activity against protein kinases. nih.gov The ability to readily synthesize and modify benzamide derivatives makes them attractive scaffolds for drug discovery and development. researchgate.net Beyond pharmaceuticals, benzamide derivatives are utilized in the synthesis of polymers and as intermediates in various organic reactions.

Scope and Significance of N-Cycloheptyl-4-methylbenzamide Studies

A comprehensive search of available scientific literature and chemical databases reveals a notable absence of dedicated research on this compound. While its existence is acknowledged by chemical suppliers, with a registered CAS number of 329938-67-2, specific details regarding its synthesis, characterization, and potential research applications are not publicly documented. sigmaaldrich.com

For context, significant research has been conducted on structurally similar compounds. For instance, the cyclohexyl analog, N-cyclohexyl-4-methylbenzamide (CAS 53205-68-8), has documented physical and spectral data in public databases. nih.gov Additionally, the related sulfonamide, N-cycloheptyl-4-methylbenzenesulfonamide, has been a subject of study. researchgate.net However, this information cannot be directly extrapolated to this compound due to the differences in the cycloalkyl ring size and the core functional group (amide vs. sulfonamide), which would significantly alter the compound's three-dimensional structure, polarity, and reactivity.

The lack of published data for this compound means that its physical and chemical properties, such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry), are not available in referenced literature. Consequently, any discussion on its specific research findings is not possible at this time.

The potential significance of studying this particular compound would lie in comparing its properties and activities to its more well-documented cyclohexyl counterpart and other N-substituted benzamides. Such research could provide insights into how the seven-membered cycloheptyl ring influences factors like receptor binding, solubility, and metabolic stability, which are critical parameters in fields like drug discovery and materials science. However, until such studies are conducted and published, the scientific understanding of this compound remains speculative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

329938-67-2

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-cycloheptyl-4-methylbenzamide

InChI

InChI=1S/C15H21NO/c1-12-8-10-13(11-9-12)15(17)16-14-6-4-2-3-5-7-14/h8-11,14H,2-7H2,1H3,(H,16,17)

InChI Key

GKZQEUZJLOPVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCCCCC2

Origin of Product

United States

Synthetic Methodologies for N Cycloheptyl 4 Methylbenzamide and Analogues

Established Synthetic Pathways to N-Cycloheptyl-4-methylbenzamide

The creation of the amide bond in this compound can be achieved through several reliable methods, primarily revolving around the formation of an amide linkage between a cycloheptyl amine and a 4-methylbenzoyl derivative.

Amidation Reactions and Cycloheptylamine (B1194755) Coupling

A cornerstone of amide synthesis is the reaction between an amine and a carboxylic acid derivative, most commonly an acyl chloride. In the case of this compound, this involves the coupling of cycloheptylamine with 4-methylbenzoyl chloride. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a robust and widely used method for forming amide bonds. The base, often a tertiary amine like triethylamine (B128534) or pyridine, facilitates the reaction by scavenging the acid generated. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options.

ReactantsReagents/ConditionsProductReference
4-methylbenzoyl chloride, CycloheptylamineTriethylamine, Dichloromethane, Room TemperatureThis compoundGeneral Knowledge

One-Pot Oxidative Amidation Approaches

More contemporary methods aim for increased efficiency and reduced step counts through one-pot procedures. Oxidative amidation allows for the direct synthesis of amides from an aldehyde and an amine, bypassing the need to pre-form an activated carboxylic acid derivative. For the synthesis of this compound, this would involve the reaction of 4-methylbenzaldehyde (B123495) with cycloheptylamine in the presence of an oxidizing agent. nist.gov Various catalytic systems have been developed for this transformation, often employing transition metals. nist.gov A recently developed one-pot procedure for the oxidative amidation of aldehydes utilizes a nitrile imine intermediate which undergoes oxidation to an acyl diazene (B1210634) species, subsequently acylating the amine. nist.gov This method has been applied to a range of aldehydes and amines, suggesting its potential applicability for the synthesis of this compound.

AldehydeAmineKey ReagentsProductReference
4-methylbenzaldehydeBenzylamine2-nitrophenylhydrazine, KBr, Oxone, K2CO3N-benzyl-4-methylbenzamide nist.gov
4-nitrobenzaldehydeN,N-diethylethylenediamineKBr, Oxone, K2CO34-nitro-N-(2-(diethylamino)ethyl)benzamide nist.gov

Exploration of Synthetic Routes for Closely Related Benzamide (B126) Analogues

The synthetic principles applied to this compound are broadly applicable to a wide array of related benzamide analogs. The exploration of these routes provides a deeper understanding of the versatility of amide bond formation reactions.

Synthesis via Acyl Chlorides and Amines

The reaction of an acyl chloride with an amine remains a dominant strategy for the synthesis of diverse N-substituted benzamides. A series of N-substituted benzamide derivatives have been synthesized using this classical approach, highlighting its reliability and broad substrate scope. google.com For instance, the well-known insect repellent N,N-diethyl-m-toluamide (DEET) is synthesized by reacting m-toluoyl chloride with diethylamine.

Acyl ChlorideAmineProductReference
m-Toluoyl chlorideDiethylamineN,N-diethyl-m-toluamideGeneral Knowledge
Benzoyl chloride derivativeSubstituted amineN-substituted benzamide google.com

Phenoxybenzamide Scaffold Synthesis

The synthesis of phenoxybenzamides, a scaffold present in various biologically active molecules, often involves a multi-step sequence. A common approach begins with the coupling of a substituted phenol (B47542) with a suitably functionalized benzoic acid derivative, followed by amidation. For example, the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives can be achieved from 2-aryloxybenzamides through a PhIO-mediated oxidation reaction. sigmaaldrich.com Another strategy involves the Ullmann condensation to form the diaryl ether linkage, followed by conversion of a carboxylic acid group to the desired amide. The synthesis of the antiplasmodial agent with a 2-phenoxybenzamide (B1622244) core involved coupling of the constituent aniline (B41778) and diaryl ether fragments.

Starting MaterialKey ReactionProductReference
2-AryloxybenzamidePhIO-mediated oxidation2-(4-hydroxyphenoxy)benzamide sigmaaldrich.com
Substituted aniline and diaryl ether fragmentsAmide coupling2-Phenoxybenzamide derivativeGeneral Knowledge

Green Chemistry Approaches in Benzamide Synthesis

In recent years, a significant focus has been placed on developing more environmentally benign methods for amide synthesis, falling under the umbrella of "green chemistry." These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One such approach is the use of solvent-free reaction conditions. The direct N-benzoylation and N-acetylation of amines have been successfully achieved using enol esters like vinyl benzoate (B1203000) in the absence of any solvent or catalyst. nih.gov This method offers high yields and simple product isolation. nih.gov

Catalytic methods are also at the forefront of green benzamide synthesis. Heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, are of particular interest. A highly efficient and green solid acid catalyst, a Lewis acidic ionic liquid immobilized on diatomite earth, has been reported for the direct condensation of benzoic acids and amines under ultrasonic irradiation. nih.gov Furthermore, cobalt-nanocatalysts have been developed for the N-alkylation of benzamides with alcohols, providing a sustainable alternative to traditional methods that use organic halides. researchgate.net Another green approach involves the use of water as a solvent, as demonstrated in the Rh(III)-catalyzed synthesis of isoquinolones from N-alkyl benzamides and alkynes, using air as the sole oxidant. sigmaaldrich.com

Green ApproachReactantsCatalyst/ConditionsProductReference
Solvent-freeAmine, Vinyl benzoateRoom temperatureBenzamide nih.gov
Heterogeneous catalysisBenzoic acid, AmineDiatomite earth@IL/ZrCl4, Ultrasonic irradiationBenzamide nih.gov
N-alkylation with alcoholsBenzamide, AlcoholCobalt-nanocatalystN-alkylated benzamide researchgate.net
Reaction in waterN-alkyl benzamide, AlkyneRh(III) catalyst, AirIsoquinolone sigmaaldrich.com

Optimization and Scalability of Synthetic Procedures

The optimization of synthetic routes for this compound and its analogues focuses on several key parameters: the choice of coupling reagents, reaction conditions such as solvent and temperature, and the scalability of the process from laboratory to industrial production. While specific research detailing the optimization and scalability for this compound is not extensively documented in publicly available literature, general principles of amide bond formation can be applied and optimized.

A common method for synthesizing N-substituted benzamides is the coupling of a carboxylic acid with an amine using a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). The optimization of such a reaction would involve a systematic study of various parameters to maximize the yield and purity of the final product.

For instance, in the synthesis of a representative N-substituted benzamide, the reaction between p-toluic acid (4-methylbenzoic acid) and cycloheptylamine would be subject to optimization. The following table illustrates a hypothetical optimization study for this reaction, showcasing how different conditions can affect the reaction outcome.

Table 1: Hypothetical Optimization of this compound Synthesis

EntryCoupling ReagentAdditiveSolventTemperature (°C)Time (h)Yield (%)
1EDCHOBtDichloromethane (DCM)251275
2EDCHOBtTetrahydrofuran (THF)251282
3EDCHOBtAcetonitrile (B52724) (ACN)251285
4DCCDMAPDichloromethane (DCM)251278
5HATUDIPEADimethylformamide (DMF)25892
6EDCHOBtAcetonitrile (ACN)50688
7HATUDIPEADimethylformamide (DMF)01289

This table is a hypothetical representation for illustrative purposes and is not based on published experimental data for this specific compound.

From this hypothetical data, one could conclude that using HATU as the coupling reagent with DIPEA in DMF provides the highest yield in a relatively short reaction time. Further optimization could involve adjusting the stoichiometry of the reagents and the concentration of the reaction mixture.

When considering scalability, factors such as cost of reagents, ease of purification, and safety become paramount. While HATU might provide the best yield on a small scale, its higher cost might make it less suitable for large-scale industrial production. In such cases, a more cost-effective reagent like EDC might be chosen, and the reaction conditions further optimized to maximize the yield. For example, a study on the amidation of cinnamic acid found that using EDC alone in anhydrous THF at 60°C for 150 minutes gave a high yield of 93.1%, demonstrating an efficient and simplified work-up process. researchgate.net

Another approach for the synthesis of benzamides involves the direct Friedel-Crafts carboxamidation of arenes. For example, the reaction of an arene with cyanoguanidine in the presence of a superacid like triflic acid can yield benzamides. Optimization of this method would involve varying the amount of acid and the reaction temperature. For instance, increasing the reaction temperature to 60°C and using 10 equivalents of triflic acid was found to significantly improve the yield of benzamide from benzene (B151609). nih.gov

The scalability of such a process would require careful consideration of the corrosive nature of the superacid and the management of heat generated during the reaction.

In the context of producing analogues of this compound, parallel synthesis techniques are often employed to rapidly generate a library of compounds for screening. Optimization in this context focuses on finding a robust set of reaction conditions that are applicable to a wide range of substrates. For example, a study on the synthesis of amide derivatives for electron-deficient amines found that using 1 equivalent of EDC and DMAP with a catalytic amount of HOBt in acetonitrile provided the best results across a variety of substrates.

The following table presents a hypothetical data set for the scalable synthesis of this compound analogues, where the substituent on the benzamide ring is varied.

Table 2: Hypothetical Scalable Synthesis of N-Cycloheptyl-Benzamide Analogues

EntryBenzoic Acid AnalogueCoupling SystemScale (g)Yield (%)Purity (%)
14-Methylbenzoic acidEDC/HOBt in ACN10085>98
24-Chlorobenzoic acidEDC/HOBt in ACN10082>98
34-Methoxybenzoic acidEDC/HOBt in ACN10088>97
4Benzoic acidEDC/HOBt in ACN10086>98

This table is a hypothetical representation for illustrative purposes and is not based on published experimental data for these specific compounds.

This hypothetical data suggests that the optimized EDC/HOBt coupling system is robust and provides good to excellent yields for the scalable synthesis of various N-cycloheptyl-benzamide analogues. The consistent high purity indicates that the purification process is likely straightforward, which is a critical factor for industrial-scale production.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.

1H NMR Applications

In the ¹H NMR spectrum of N-cycloheptyl-4-methylbenzamide, distinct signals are expected for the aromatic protons, the amide proton, the cycloheptyl protons, and the methyl protons. Based on data from analogous benzamides, the anticipated chemical shifts can be estimated. rsc.orgrsc.org

The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets due to their coupling with adjacent protons. The protons ortho to the carbonyl group are expected to be downfield (further from TMS, tetramethylsilane) compared to the protons meta to the carbonyl. The single amide proton (NH) would likely appear as a broad singlet or a doublet if coupled to the adjacent methine proton on the cycloheptyl ring. The proton on the carbon of the cycloheptyl ring bonded to the nitrogen (α-proton) would be a multiplet due to coupling with the amide proton and adjacent methylene (B1212753) protons. The remaining methylene protons of the cycloheptyl ring would appear as a series of complex, overlapping multiplets in the upfield region. The methyl group protons on the benzene ring would present as a sharp singlet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Note: Data is estimated based on structurally related compounds.)

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to C=O)7.60 - 7.80Doublet (d)
Aromatic (meta to C=O)7.20 - 7.40Doublet (d)
Amide (NH)5.90 - 6.50Broad Singlet (br s) or Doublet (d)
Methyl (Ar-CH₃)2.30 - 2.40Singlet (s)
Cycloheptyl (α-CH)3.90 - 4.20Multiplet (m)
Cycloheptyl (other CH₂)1.40 - 1.90Multiplet (m)

13C NMR Applications

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon, aromatic carbons, cycloheptyl carbons, and the methyl carbon. The carbonyl carbon is typically the most downfield signal. The aromatic carbons show distinct signals, with quaternary carbons often having lower intensity. The carbon of the cycloheptyl ring attached to the nitrogen is shifted downfield relative to the other aliphatic carbons due to the electronegativity of the nitrogen atom. rsc.orgrsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Note: Data is estimated based on structurally related compounds.)

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)166.0 - 170.0
Aromatic (C-C=O)132.0 - 135.0
Aromatic (C-CH₃)141.0 - 143.0
Aromatic (CH)127.0 - 130.0
Cycloheptyl (α-CH)50.0 - 55.0
Cycloheptyl (other CH₂)24.0 - 38.0
Methyl (Ar-CH₃)21.0 - 22.0

Advanced NMR Techniques for Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to understand the molecule's three-dimensional structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the cycloheptyl ring, showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each cycloheptyl carbon to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different parts of the molecule. For instance, it would show correlations between the carbonyl carbon and the aromatic protons ortho to it, as well as the α-proton on the cycloheptyl ring. It would also link the methyl protons to their attached aromatic carbon and the adjacent quaternary carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformational preferences of the cycloheptyl ring and its orientation relative to the amide group. ipb.pt

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural components of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

GC-MS Investigations

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov The sample is first vaporized and separated based on its boiling point and interactions with a capillary column before entering the mass spectrometer.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the amide bond. Expected characteristic fragments include:

The 4-methylbenzoyl cation: A prominent peak at m/z 119.

The tropylium (B1234903) ion: A rearrangement product from the 4-methylbenzoyl fragment, often seen at m/z 91.

Fragments resulting from the loss of the cycloheptyl group or parts of it.

Analysis of these fragmentation patterns helps to confirm the presence of both the 4-methylbenzoyl and the N-cycloheptyl moieties within the structure. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the expected exact mass for the neutral molecule [M] (C₁₅H₂₁NO) is 231.1623 Da. Observing a protonated molecule [M+H]⁺ at m/z 232.1696 in an HRMS analysis would provide strong evidence to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. rsc.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. mdpi.com For this compound, these spectra are dominated by signals from the amide linkage, the p-substituted aromatic ring, and the cycloheptyl group.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint, with specific bands corresponding to distinct functional groups. For this compound, a secondary amide, the IR spectrum is expected to show several characteristic absorption bands.

The most prominent features arise from the amide group itself. The N-H stretching vibration typically appears as a sharp, strong band in the region of 3400-3200 cm⁻¹. The exact position is sensitive to hydrogen bonding; in the solid state or concentrated solutions, this band is often found at lower wavenumbers due to intermolecular N-H···O=C hydrogen bonding. Another key diagnostic peak is the C=O stretching vibration, known as the Amide I band, which is expected to be very strong and appear between 1680 and 1630 cm⁻¹. The Amide II band, a mixed vibration involving N-H bending and C-N stretching, is anticipated to be found between 1570 and 1515 cm⁻¹.

The aromatic part of the molecule also gives rise to characteristic signals. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). mdpi.com The stretching of the C=C bonds within the benzene ring produces bands of variable intensity in the 1620-1450 cm⁻¹ region. Furthermore, the p-disubstituted pattern of the benzene ring is often confirmed by a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range.

The aliphatic cycloheptyl ring and the methyl group contribute C-H stretching vibrations in the 3000-2850 cm⁻¹ range and various bending (scissoring, wagging) vibrations, typically below 1470 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound This table is generated based on characteristic vibrational frequencies for the molecule's functional groups, as specific experimental data was not available in the reviewed sources.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
N-H StretchSecondary Amide3400 - 3200Strong, Sharp
Aromatic C-H StretchBenzene Ring3100 - 3000Medium to Weak
Aliphatic C-H StretchCycloheptyl, Methyl3000 - 2850Strong
C=O Stretch (Amide I)Secondary Amide1680 - 1630Very Strong
N-H Bend (Amide II)Secondary Amide1570 - 1515Strong
Aromatic C=C StretchBenzene Ring1620 - 1450Medium to Weak
Aliphatic C-H BendCycloheptyl, Methyl1470 - 1350Medium
Aromatic C-H Bend (out-of-plane)p-disubstituted Ring850 - 800Strong

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. researchgate.netmdpi.com

For this compound, the Raman spectrum would be particularly useful for characterizing the carbon skeleton. Strong Raman signals are expected for the aromatic C=C ring stretching and ring breathing vibrations between 1610 and 1580 cm⁻¹. The symmetric C-H stretching of the methyl group and the various C-C stretching modes of the cycloheptyl ring would also be clearly visible. The C=O stretch of the amide group, while strong in the IR, is also typically observable in the Raman spectrum. In contrast to IR, the N-H stretching vibration is generally weak in Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The chromophore in this compound is the 4-methylbenzamide (B193301) system, where the benzene ring is conjugated with the carbonyl group of the amide.

The spectrum is expected to be characterized by π → π* transitions associated with the aromatic ring. Substituted benzenes typically show two such absorption bands. The first, a high-intensity band (the E2-band) is expected around 200-230 nm, and a second, lower-intensity band (the B-band) is expected at longer wavelengths, typically around 250-280 nm. The presence of the carbonyl group in conjugation with the ring and the methyl group substituent can cause a bathochromic shift (shift to longer wavelength) of these absorptions compared to unsubstituted benzene.

Additionally, the amide carbonyl group possesses non-bonding (n) electrons on the oxygen atom. This allows for a weak n → π* transition, which typically occurs at a longer wavelength than the π → π* transitions and has a much lower intensity. libretexts.org This absorption might be observed as a shoulder on the main absorption band or as a distinct band around 300 nm, though it can sometimes be obscured by the more intense π → π* transitions. youtube.com

Table 2: Expected Electronic Transitions for this compound This table is generated based on known electronic transitions for the molecule's chromophoric system, as specific experimental data was not available in the reviewed sources.

Transition Type Chromophore Expected λmax (nm) Relative Intensity (Molar Absorptivity, ε)
π → π* (E2-band)Substituted Benzene~200 - 230High
π → π* (B-band)Substituted Benzene~250 - 280Medium to Low
n → π*Carbonyl Group (Amide)~280 - 320Very Low

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. While no public crystal structure for this compound is available in the searched literature, analysis of a suitable single crystal would yield a wealth of structural information.

This technique would precisely determine all bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. Key parameters of interest would include the planarity of the amide group and the conformation of the seven-membered cycloheptyl ring (e.g., chair, boat, or twist-chair).

Crucially, X-ray crystallography would reveal the nature of intermolecular interactions. For this compound, it is highly probable that the molecules would form hydrogen-bonded networks in the solid state. Specifically, the amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen (C=O) would act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, a common structural motif in secondary amides. For instance, in the related structure of N-cyclohexyl-4-methylbenzenesulfonamide, molecules are connected into dimers by N—H⋯O=S hydrogen bonds. researchgate.net A similar dimeric or catemeric arrangement stabilized by N—H⋯O=C hydrogen bonds would be expected for this compound.

Computational Chemistry and Theoretical Modeling of N Cycloheptyl 4 Methylbenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of N-cycloheptyl-4-methylbenzamide, offering a detailed view of its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netajrconline.org DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to optimize the molecular geometry of benzamide (B126) derivatives. multidisciplinaryjournals.com For this compound, DFT calculations would likely be performed with a suitable basis set, such as 6-311G(2d,2p), to achieve a balance between accuracy and computational cost. researchgate.net These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

The optimized geometry from DFT calculations would reveal the spatial arrangement of the cycloheptyl and 4-methylbenzoyl moieties. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a deeper understanding of the bonding and electronic delocalization within the molecule. multidisciplinaryjournals.com This analysis would detail the hybridization of atomic orbitals and the nature of the intramolecular interactions, such as hyperconjugation.

A hypothetical table of selected optimized geometrical parameters for this compound, as would be derived from DFT calculations, is presented below.

ParameterPredicted Value
C=O Bond Length~1.24 Å
C-N (amide) Bond Length~1.36 Å
N-C (cycloheptyl) Bond Length~1.47 Å
C-C (aromatic) Bond Length~1.40 Å
C-N-C Bond Angle~122°

Note: These are representative values based on similar structures and would be precisely determined by actual DFT calculations.

For a molecule like this compound, ab initio calculations could be used to refine the geometries obtained from DFT and to provide benchmark energetic data. These methods are particularly valuable for studying systems where DFT might not be as reliable, such as in the detailed analysis of weak intermolecular forces or excited electronic states.

Conformer Analysis and Rotational Barrier Studies

The flexibility of the cycloheptyl ring and the rotation around the amide bond give rise to multiple possible conformations for this compound. Understanding these conformers and the energy barriers separating them is essential for a complete picture of the molecule's behavior.

A potential energy surface (PES) map provides a comprehensive view of the energy of a molecule as a function of its geometry. nih.gov For this compound, a relaxed PES scan would typically be performed by systematically varying key dihedral angles, such as the one defining the rotation around the C-N amide bond. By calculating the energy at each point, a profile of the rotational barrier can be constructed.

This analysis would identify the most stable conformers (energy minima) and the transition states (saddle points) that connect them. The height of the energy barrier between conformers determines the rate of interconversion at a given temperature. Such studies on similar amide-containing molecules have revealed significant energy barriers to rotation due to the partial double bond character of the C-N amide bond. nih.govmontana.edu

Computational studies would explore the relative energies of the different ring puckering modes of the cycloheptyl group and how these interact with the planar amide functionality. The steric hindrance between the hydrogen atoms on the cycloheptyl ring and the carbonyl oxygen or the aromatic ring of the benzamide moiety plays a crucial role in determining the preferred conformation.

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic behavior and conformational flexibility that are not captured by static quantum chemical calculations. nih.gov

An MD simulation would typically be run for several nanoseconds, and the resulting trajectory would be analyzed to identify the most populated conformational states and the transitions between them. This approach provides a statistical understanding of the conformational preferences and can reveal complex dynamic processes that are not apparent from a static picture. The root-mean-square deviation (RMSD) of the atomic positions over time can be used to assess the stability of the molecule's conformation. nih.gov

A hypothetical table summarizing the findings from a conformational analysis is provided below.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-C-N-C)
Global Minimum0.00~180° (trans)
Local Minimum 11.5~0° (cis)
Local Minimum 22.8Varies (due to ring pucker)

Note: The values presented are illustrative and would be determined from detailed computational studies.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the interactions between a ligand, such as this compound, and a protein's binding site.

Target Protein Binding Site Analysis

Recent research has identified the ATPase family AAA domain-containing protein 2 (ATAD2) as a potential therapeutic target in oncology. nih.govtandfonline.com The bromodomain of ATAD2, in particular, has been a focus for the design of small molecule inhibitors. nih.govtandfonline.com The binding site of the ATAD2 bromodomain is a well-defined pocket that accommodates acetylated lysine (B10760008) residues of histones. Key residues within this site, such as asparagine (Asn1064), play a crucial role in inhibitor binding through the formation of hydrogen bonds. tandfonline.com

In a study focused on the development of theophylline-based ATAD2 inhibitors, a derivative of the target compound, 3-amino-N-cycloheptyl-4-methylbenzamide, was synthesized as a key intermediate. tandfonline.com The design of these inhibitors was guided by the structural features of the ATAD2 binding site. The aim was to create molecules that could effectively occupy the binding pocket and interact with key residues. The 4-methylbenzamide (B193301) portion of the molecule was incorporated to occupy a hydrophobic pocket adjacent to the primary binding site, mimicking the methyl group of the natural substrate, acetylated lysine. tandfonline.com The cycloheptyl group, a bulky and hydrophobic moiety, is positioned to interact with the solvent-accessible area of the binding site. tandfonline.com

Elucidating Binding Modes and Affinities

The binding mode of ligands to the ATAD2 bromodomain is critical for their inhibitory activity. For derivatives of this compound, molecular docking studies have revealed specific and crucial interactions. In the case of theophylline-based inhibitors derived from 3-amino-N-cycloheptyl-4-methylbenzamide, the terminal amide group was found to form a significant hydrogen bond with the residue Asn1064. tandfonline.com This interaction is considered a classic and highly conserved feature for potent ATAD2 inhibitors. tandfonline.com

The following table summarizes the key interactions observed in the docking of a derivative of this compound with the ATAD2 bromodomain:

Molecular MoietyInteracting Residue/RegionType of Interaction
Amide GroupAsn1064Hydrogen Bond
4-Methylphenyl GroupHydrophobic PocketHydrophobic Interaction
Cycloheptyl GroupSolvent-Accessible AreaVan der Waals Forces

This table is based on the interactions of a derivative as described in the referenced study.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate the chemical structure of compounds with their biological activity. These models are built upon the principle that the activity of a molecule is a function of its physicochemical properties and structural features. For a series of related compounds, such as benzamide derivatives, QSAR can provide predictive models to guide the synthesis of new, more potent analogs.

While specific QSAR or 3D-QSAR studies for this compound are not yet available in the public domain, the principles of these methodologies can be applied to this class of compounds. A typical QSAR study would involve the calculation of various molecular descriptors for a set of benzamide analogs with known biological activities. These descriptors can be categorized as:

Electronic: such as partial charges and dipole moments, which influence electrostatic interactions.

Steric: like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within a binding site.

Hydrophobic: for instance, the partition coefficient (logP), which governs the compound's distribution between aqueous and lipid environments.

Topological: which describe the connectivity of atoms within the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical model that relates the descriptors to the biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These techniques generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. The resulting contour maps can visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. For this compound and its derivatives, a 3D-QSAR model could provide invaluable insights into optimizing the cycloheptyl and methylbenzamide moieties for enhanced binding affinity to a target like ATAD2.

A hypothetical QSAR model for benzamide derivatives targeting a specific protein could be represented by an equation such as:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c0, c1, c2 are the coefficients determined from the regression analysis for each descriptor. The development of such a model for this compound would be a logical next step in its computational evaluation.

Structure Activity Relationship Sar Studies of N Cycloheptyl 4 Methylbenzamide Analogues

Impact of Cycloheptyl Ring Modifications on Biological Activity

No dedicated studies on the modification of the cycloheptyl ring of N-cycloheptyl-4-methylbenzamide and its effect on biological activity were identified. In medicinal chemistry, modifying alicyclic rings such as cycloheptyl can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. Potential modifications could include altering the ring size (e.g., to cyclohexyl or cyclooctyl), introducing substituents, or incorporating heteroatoms. Each of these changes would be expected to modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, a study on 1,3-cyclohexyl amide derivatives as mGluR5 negative allosteric modulators highlighted how conformational constraint within the cyclic structure could lead to potent and CNS-penetrant compounds. nih.gov However, without specific data for this compound, any discussion remains speculative.

Substituent Effects on the Methylbenzamide Moiety

Research on various 4-methylbenzamide (B193301) derivatives provides some insight into the potential effects of modifying this part of the molecule. The methylbenzamide moiety often serves as a scaffold that can be functionalized to enhance biological activity. For example, the nature and position of substituents on the phenyl ring can significantly impact a compound's interaction with its target. However, specific studies detailing these effects for this compound are not available.

Linker Region Modifications and Their Pharmacological Implications

The amide bond in this compound constitutes the linker region. Modifications in this area, such as altering the amide bond to a thioamide, ester, or other bioisosteres, are a common strategy in drug design to improve stability, cell permeability, and binding interactions. A study on macrocyclic antiarrhythmics investigated the impact of N-methylation of the amide bond, revealing that a high degree of N-methyl amide content was critical for activity in one series of compounds but not another. This highlights the nuanced effects of linker modifications, which would need to be specifically investigated for this compound.

Stereochemical Effects on Activity and Selectivity

As this compound does not possess a chiral center in its ground state, stereochemical considerations would become relevant upon the introduction of substituents that create stereoisomers. The biological activity of stereoisomers can differ significantly, with one enantiomer or diastereomer often exhibiting higher potency or a different pharmacological profile. This principle is fundamental in drug development, but its specific application to derivatives of this compound has not been reported in the available literature.

Fragment-Based Drug Design Insights for this compound Derivatives

Fragment-based drug design (FBDD) is a powerful method for lead discovery that involves screening small molecular fragments for weak binding to a biological target. Once identified, these fragments can be grown or linked to develop more potent molecules. The cycloheptyl group and the 4-methylbenzoyl group of this compound could themselves be considered as fragments. In a hypothetical FBDD approach, these or similar fragments would be screened, and promising hits would be optimized. However, there is no published research that describes the use of FBDD to develop analogues of this compound.

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Kinetics and Mechanism of Action Studies

A review of published scientific literature did not yield specific data regarding the inhibition of α-amylase or Proteinase K by N-cycloheptyl-4-methylbenzamide or its related benzamide (B126) analogues. Studies on inhibitors for these enzymes have focused on other chemical classes, such as benzimidazoles for α-amylase. nih.gov

The modulation of acetylcholinesterase (AChE) and β-secretase (BACE1) by benzamide derivatives has been a subject of investigation, primarily in the context of developing multi-target drugs for Alzheimer's disease. nih.gov

Research has demonstrated that the benzamide scaffold is a viable starting point for designing inhibitors of both AChE and BACE1. nih.govresearchgate.net A series of newly synthesized benzamide compounds showed inhibitory effects on both enzymes, confirming their potential as dual inhibitors. nih.gov

For acetylcholinesterase, structure-activity relationship studies revealed that the substitution pattern on the benzamide core significantly influences inhibitory activity. nih.govnih.gov For instance, in a series of benzamide derivatives with a dimethylamine (B145610) side chain, compounds with a para-substituted chain exhibited more potent inhibition and higher selectivity for AChE over butyrylcholinesterase (BChE). nih.govnih.gov Kinetic studies of one potent derivative indicated a mixed-type inhibition mechanism, suggesting the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govnih.gov

Regarding β-secretase, certain benzamide derivatives have been identified as effective inhibitors. nih.gov One study reported that N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was the most active against both AChE and BACE1 among the tested compounds. nih.gov Molecular dynamics simulations suggested a potential mechanism of action where the binding of the ligand reduces the flexibility of the enzyme, thereby impeding its function. nih.gov

Below are tables summarizing the inhibitory activities of representative benzamide derivatives against AChE and BACE1.

Table 1: Acetylcholinesterase (AChE) Inhibition by Benzamide Derivatives

Compound AChE IC₅₀ (µM) Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) 0.056 nih.gov
Compound 7a (picolinamide derivative) 2.49 nih.govnih.gov

Table 2: β-Secretase (BACE1) Inhibition by Benzamide Derivatives

Compound BACE1 IC₅₀ (µM) Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) 9.01 nih.gov

An extensive search of the scientific literature did not find specific studies or data on the inhibition of the SARS-CoV-2 papain-like protease (PLpro) by this compound or other benzamide analogues. Research on PLpro inhibitors has primarily focused on other structural classes of compounds. researchgate.netnih.govescholarship.org

Receptor Binding Profiling and Functional Activity Assays

A review of the available literature did not provide specific data concerning the interaction of this compound or its benzamide analogues with opioid receptors, including agonism at the µ-opioid receptor. The development of opioid receptor ligands has historically centered on scaffolds like morphinans and benzomorphans. nih.gov

There is no specific information available in the reviewed scientific literature regarding the binding affinity of this compound or its close analogues for the serotonin (B10506) transporter (SERT). While some benzamide derivatives have been studied for their effects on the serotonin system, this research has largely focused on their activity as agonists at 5-HT₄ receptors rather than on their affinity for SERT. nih.govnih.gov

Cellular Pathway Modulation Studies

The ability of small molecules to modulate intracellular signaling pathways is a cornerstone of modern pharmacology. For this compound, a key area of interest is its potential influence on protein kinase cascades, which are central to cellular regulation.

ERK Phosphorylation Attenuation

Extracellular signal-regulated kinases (ERKs) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which governs processes such as cell proliferation, differentiation, and survival. patsnap.com The phosphorylation of ERK is a pivotal step in its activation. Some benzamide derivatives have been identified as inhibitors of kinases within this pathway. nih.govnih.gov For instance, the benzamide CI-1040 has been shown to abolish the phosphorylation of ERK1/2. nih.gov However, at present, there are no publicly available scientific studies that specifically document the attenuation of ERK phosphorylation by this compound. The potential for this compound to act as an ERK inhibitor remains a subject for future investigation.

Intermolecular Interactions and Molecular Recognition Phenomena

The biological activity of a compound is fundamentally dictated by its ability to recognize and interact with specific target molecules, such as proteins or nucleic acids. These interactions are governed by a combination of non-covalent forces.

Hydrogen Bonding Networks in Ligand-Target Recognition

Hydrogen bonds are crucial for the specific and stable binding of ligands to their biological targets. researchgate.net The benzamide functional group itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), making it capable of forming robust hydrogen bonding networks. mdpi.com Studies on various benzamide derivatives have demonstrated their capacity to form hydrogen bonds with amino acid residues in protein binding sites or with nucleic acids. nih.govnih.gov For example, crystal structure analysis of benzamide complexes has shown the formation of N-H⋯O and N-H⋯Cl hydrogen bonds. nih.gov In the context of this compound, the amide N-H group is predicted to be a primary site for forming such critical interactions with a biological target.

Specificity in Host-Guest Systems Involving Benzamides

The principles of molecular recognition that govern ligand-target binding are also elegantly studied in synthetic host-guest systems. Benzamide derivatives have been utilized as guests in various host molecules, where specific non-covalent interactions drive the formation of stable complexes. rsc.orgrsc.org The specificity in these systems is often dictated by a combination of hydrogen bonding and shape complementarity. For instance, bis(triazole)benzamide receptors have been shown to bind halide anions and neutral carboxylic acids through hydrogen bonding involving the amide N-H group. rsc.org While no host-guest studies have been specifically reported for this compound, its structural features suggest it could participate in such systems, with the cycloheptyl and 4-methylphenyl groups influencing its selectivity for a particular host cavity.

Medicinal Chemistry and Drug Discovery Perspectives

Design and Synthesis of N-Cycloheptyl-4-methylbenzamide Analogues for Therapeutic Exploration

The journey of a drug from concept to clinic often begins with the design and synthesis of analogues around a central chemical scaffold. For a molecule like this compound, this process involves systematically modifying its constituent parts—the cycloheptyl group, the central amide linker, and the 4-methylphenyl (tolyl) group—to explore and optimize interactions with a biological target.

A lead compound is a chemical starting point that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. The benzamide (B126) class has yielded numerous leads for various targets. For instance, MS-275 was identified as a lead compound for histone deacetylase (HDAC) inhibition, prompting the synthesis of many new N-substituted benzamide derivatives to improve its anticancer activity. nih.gov

Should this compound emerge as a hit from a screening campaign, the lead optimization process would commence. This involves a detailed structure-activity relationship (SAR) study to understand how each part of the molecule contributes to its activity. Researchers would synthesize analogues to answer key questions:

The N-cycloalkyl group: Is the seven-membered cycloheptyl ring optimal? Analogues with smaller (cyclopentyl, cyclohexyl) or larger (cyclooctyl) rings would be synthesized. The flexibility and lipophilicity conferred by the cycloheptyl group would be compared against these analogues.

The 4-methylphenyl group: The tolyl group is an electron-donating moiety. SAR studies on other benzamides have shown that the electronic properties of this ring are critical. nih.gov Analogues would be created with electron-withdrawing groups (e.g., -Cl, -CF₃) or other electron-donating groups (e.g., -OCH₃) at various positions on the ring to fine-tune target engagement. nih.gov

The following table illustrates a hypothetical SAR study based on findings for other benzamide series, where activity against a target like the Androgen Receptor (AR) was modulated by substituents on the benzamide ring. nih.gov

Compound AnalogueSubstitution on Benzamide RingGeneral Effect on ActivityRationale
Reference 4-methyl (electron-donating) Active Establishes baseline activity for the lead compound.
Analogue A4-nitro (electron-withdrawing)Reduced ActivityElectron-withdrawing groups can decrease binding affinity. nih.gov
Analogue B4-fluoro (electron-withdrawing)Reduced ActivityDemonstrates a consistent trend for electron-withdrawing substituents. nih.gov
Analogue C4-methoxy (electron-donating)Maintained or Increased ActivityElectron-donating groups often contribute favorably to the activity of this class. nih.gov
Analogue D3,4-dichloro (electron-withdrawing)Reduced ActivityMultiple electron-withdrawing groups further diminish potency.

This table is illustrative, based on SAR trends observed in related benzamide series.

Once a lead compound is identified, a focused library of closely related analogues is often synthesized to thoroughly explore the chemical space around the lead and validate the biological target. nih.gov This process, a cornerstone of modern medicinal chemistry, allows for rapid generation of data to confirm the initial hit and refine the SAR. nih.govlifechemicals.com

A focused library around this compound would be designed to systematically probe the key structural features. Combinatorial chemistry techniques enable the efficient synthesis of such libraries by combining a set of building blocks in all possible combinations. nih.gov

Library Design StrategyBuilding Block Set A (Amines)Building Block Set B (Acyl Chlorides)Resulting Analogues
Varying the N-Alkyl Group Cyclopentylamine, Cyclohexylamine, Cycloheptylamine (B1194755) , Cyclooctylamine4-Methylbenzoyl chlorideA series to determine the optimal cycloalkyl ring size.
Varying the Benzoyl Group Cycloheptylamine4-Methylbenzoyl chloride, 4-Ethylbenzoyl chloride, 4-Methoxybenzoyl chloride, 4-Chlorobenzoyl chlorideA series to probe electronic and steric effects on the phenyl ring.
Positional Isomer Scan Cycloheptylamine2-Methylbenzoyl chloride, 3-Methylbenzoyl chloride, 4-Methylbenzoyl chloride A series to understand the importance of the substituent position.

These focused libraries can be screened to quickly identify compounds with improved potency, selectivity, and drug-like properties, accelerating the progression of a project from a hit to a viable drug candidate. nih.gov

High-Throughput Screening (HTS) of Benzamide Chemical Space

High-Throughput Screening (HTS) utilizes automation and robotics to test hundreds of thousands to millions of compounds against a specific biological target in a short period. ufl.edunih.gov This process is a primary source of new hit and lead compounds in drug discovery. nih.gov The "benzamide chemical space" refers to the vast collection of diverse molecules that contain the benzamide core structure. Given its presence in many successful drugs, this chemical space is considered highly valuable for screening. ontosight.aiontosight.ai

Large chemical vendors maintain extensive libraries containing millions of compounds, with significant portions dedicated to privileged scaffolds like benzamides. chemdiv.comenamine.net An HTS campaign to find modulators of a new therapeutic target would likely involve screening these large, diverse collections. The process typically involves:

Assay Development: A biological assay that measures the activity of the target (e.g., an enzyme's activity or a receptor's binding) is miniaturized to fit into high-density microtiter plates (e.g., 384 or 1536 wells). ufl.edu

Robotic Screening: Automated systems dispense the library compounds into the assay plates, initiate the biological reaction, and measure the output. ufl.eduyoutube.com

Data Analysis: The large datasets generated are analyzed to identify "hits"—compounds that show significant activity against the target. youtube.com

If this compound were a compound within such a library, its discovery as a "hit" would trigger the follow-up activities described previously, including re-testing, SAR exploration, and lead optimization.

Prodrug Strategies and Delivery System Considerations

Many promising drug candidates fail during development due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Prodrug strategies and advanced delivery systems are employed to overcome these barriers. nih.govnih.gov

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. nih.gov For a compound like this compound, which possesses an amide N-H bond, several prodrug strategies could be considered.

Prodrug StrategyDescriptionApplicable MoietyPotential Advantage
N-Mannich Bases A labile N-Mannich base is formed, which can improve solubility and release the parent amide under physiological conditions. nih.govAmide N-HIncreased aqueous solubility for formulation.
Glucuronide Prodrugs A glucuronide moiety is attached, often via a carbamate (B1207046) linker, to significantly increase water solubility. nih.govAmide N-HEnhanced solubility and potential for targeted delivery.
N-S Bond-Containing Prodrugs A sulfur-containing promoiety is attached to the amide nitrogen. The resulting N-S bond can be cleaved by endogenous thiols like glutathione. google.comAmide N-HNovel release mechanism and potential for improved stability and cell permeability. google.com
N-Acyl Derivatives Acylation of the amide nitrogen can increase lipophilicity and potentially enhance passage across biological membranes like the blood-brain barrier. nih.govAmide N-HImproved penetration into specific tissues (e.g., CNS). rsc.org

The hydrophobic nature of this compound, conferred by its two alkyl-rich moieties, would likely present a solubility challenge. nih.gov This makes it a candidate for advanced drug delivery systems designed to handle hydrophobic drugs. nih.gov Such systems include:

Nanoparticle Encapsulation: The drug can be encapsulated within polymeric nanoparticles to improve its solubility and stability in circulation. youtube.com

Lipid-Based Formulations: Formulations such as lipid nanoparticles (LNPs) or self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of hydrophobic compounds.

Cyclodextrin Complexation: The hydrophobic drug molecule can form an inclusion complex with a cyclodextrin, a sugar-based molecule with a hydrophilic exterior and a hydrophobic interior, thereby increasing its aqueous solubility.

Challenges and Future Directions in Benzamide-Based Drug Development

Despite the success of the benzamide scaffold, its use in drug development is not without challenges. However, emerging technologies and scientific understanding continue to open new avenues for innovation.

Challenges:

Target Selectivity: For targets that are part of large protein families (e.g., kinases, GPCRs), achieving selectivity with a benzamide-based inhibitor can be difficult, potentially leading to off-target effects.

Drug Resistance: As with all therapeutics, the emergence of drug resistance is a significant hurdle, particularly in oncology and infectious diseases.

ADME Properties: Benzamide derivatives can suffer from poor solubility and metabolic instability, requiring extensive optimization or the use of complex prodrug and delivery strategies. nih.gov

High Attrition Rates: Drug discovery is a process with a high failure rate; many promising benzamide-based leads may fail in later stages of development due to unforeseen toxicity or lack of efficacy. nih.gov

Future Directions:

Multi-Targeted Agents: The versatility of the benzamide scaffold is being exploited to design single molecules that can inhibit multiple targets simultaneously, a promising strategy for complex diseases like cancer. nih.gov

AI and Machine Learning: Artificial intelligence is being used to design novel compound libraries, predict biological activity, and optimize pharmacokinetic properties, potentially reducing the time and cost of discovery. enamine.net

Novel Delivery Systems: The development of "smart" delivery systems that can target specific tissues or release their payload in response to a particular stimulus holds great promise for improving the efficacy and safety of benzamide-based drugs. mdpi.comyoutube.com

Scaffold Diversification: While the core benzamide is well-established, chemists continue to explore bioisosteres and novel 3D-scaffolds that mimic its key interactions while offering improved properties, expanding the accessible chemical space for drug discovery. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing N-cycloheptyl-4-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 4-methylbenzoic acid derivatives with cycloheptylamine using carbodiimide-based coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography or recrystallization is used to isolate the product.
    For reproducibility, monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., cycloheptyl proton signals at δ 1.4–1.8 ppm, aromatic protons at δ 7.2–7.6 ppm).
  • IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 260.2).
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths/angles (e.g., C–N bond ~1.34 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
  • SAR analysis : Compare substituent effects (e.g., methyl vs. methoxy groups at the 4-position).
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., IC50 values in enzymatic inhibition assays) .

Q. What strategies are effective for analyzing crystallographic data to confirm the structure of this compound derivatives?

Methodological Answer:

  • Software tools : Use SHELXL for refinement and WinGX for data integration.
  • Validation metrics : Ensure R-factor < 5%, and check for hydrogen-bonding networks (e.g., N–H···O interactions at ~2.8 Å).
  • Thermal ellipsoids : Analyze displacement parameters to confirm molecular rigidity .

Q. How can reaction optimization for scale-up synthesis be systematically approached?

Methodological Answer: Design a factorial experiment varying:

ParameterRangeImpact on Yield
Catalyst loading1–5 mol% DMAPMaximizes coupling efficiency
SolventDMF vs. THFDMF improves solubility
Temperature0°C vs. RTRT reduces reaction time
Statistical tools (e.g., ANOVA) identify critical factors. Pilot-scale trials in continuous flow reactors enhance reproducibility .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound analogs?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with halogen, alkyl, or electron-withdrawing groups at the 4-position.
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects on binding affinity.
  • Biological testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition or GPCR modulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.